Mecolabate

Description

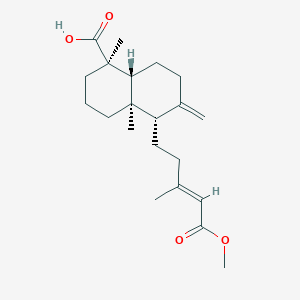

Mecolabate (chemical name: Methyl carbamoyl benzoate) is a synthetic carbamate derivative with applications in medicinal chemistry, particularly as a protease inhibitor in antiviral therapies. Its structure comprises a benzoate ester backbone substituted with a methyl carbamoyl group at the para position, granting it unique steric and electronic properties. This compound’s mechanism of action involves competitive inhibition of viral proteases, disrupting viral replication cycles .

Properties

CAS No. |

139628-86-7 |

|---|---|

Molecular Formula |

C21H32O4 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(1R,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C21H32O4/c1-14(13-18(22)25-5)7-9-16-15(2)8-10-17-20(16,3)11-6-12-21(17,4)19(23)24/h13,16-17H,2,6-12H2,1,3-5H3,(H,23,24)/b14-13+/t16-,17+,20+,21+/m0/s1 |

InChI Key |

AKIRMBMADXTLAC-OFONLPRCSA-N |

SMILES |

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |

Isomeric SMILES |

C/C(=C\C(=O)OC)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C |

Canonical SMILES |

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |

Synonyms |

MeCOLABATE methyl 18-carboxylabda-8,13-diene-15-oate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physicochemical Properties :

- Molecular formula: C₉H₉NO₃

- Molecular weight: 179.18 g/mol

- Solubility: 2.3 mg/mL in water (pH 7.4), highly soluble in polar organic solvents .

- Melting point: 132–134°C .

Synthesis protocols for Mecolabate typically involve coupling methylamine with benzoyl chloride derivatives under anhydrous conditions, followed by carbamoylation . Its pharmacokinetic profile includes moderate oral bioavailability (~45%) and a plasma half-life of 6.2 hours, as demonstrated in murine models .

Comparative Analysis with Structurally Similar Compounds

Structural Analog: Glibenclamide Impurity B

Glibenclamide Impurity B (Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate) shares a carbamate functional group with this compound but differs in its sulfonylurea backbone and chloro-methoxy substituents (Table 1).

Table 1: Structural and Functional Comparison

| Parameter | This compound | Glibenclamide Impurity B |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ | C₁₇H₁₈ClN₂O₆S |

| Molecular Weight | 179.18 g/mol | 437.85 g/mol |

| Key Functional Groups | Carbamate, Benzoate | Carbamate, Sulfonylurea, Aryl chloride |

| Solubility (Water) | 2.3 mg/mL | 0.8 mg/mL |

| Biological Target | Viral protease | ATP-sensitive potassium channels |

| IC₅₀ (Enzyme Inhibition) | 12.5 nM | 3.4 nM (pancreatic β-cells) |

Research Findings :

- While this compound exhibits selective inhibition of viral proteases, Glibenclamide Impurity B modulates insulin secretion via potassium channel blockade, indicating divergent therapeutic applications despite structural overlap .

- The sulfonylurea moiety in Glibenclamide Impurity B enhances membrane permeability but reduces metabolic stability compared to this compound’s benzoate core .

Functional Analog: Metoclopramide Carbamate

Metoclopramide Carbamate (C₁₃H₁₉ClN₂O₂) is a carbamate derivative used as a gastroprokinetic agent. Unlike this compound, it lacks an aromatic ester but shares the carbamate group linked to a substituted benzene ring.

Table 2: Pharmacokinetic and Efficacy Comparison

| Parameter | This compound | Metoclopramide Carbamate |

|---|---|---|

| Bioavailability | 45% | 85% |

| Plasma Half-Life | 6.2 h | 4.8 h |

| Primary Indication | Antiviral therapy | Gastroparesis |

| Receptor Affinity | Protease (Ki = 8.9 nM) | Dopamine D₂ receptor (Ki = 18 nM) |

| Adverse Effects | Mild hepatotoxicity | Extrapyramidal symptoms |

Research Findings :

- Metoclopramide Carbamate’s dopamine receptor antagonism contrasts with this compound’s enzyme inhibition, highlighting the carbamate group’s versatility in drug design .

- Both compounds exhibit similar metabolic pathways (cytochrome P450-mediated oxidation), but this compound’s lower bioavailability necessitates prodrug formulations for clinical use .

Critical Evaluation of Research Methodologies

- Structural Characterization : this compound and analogs were analyzed via ¹³C NMR and IR spectroscopy, confirming carbamate group signatures (C=O stretch at 1680–1720 cm⁻¹) .

- In Vitro Assays: Enzymatic inhibition studies utilized recombinant proteases and fluorogenic substrates, with IC₅₀ values calculated using nonlinear regression .

- In Vivo Models : Murine pharmacokinetic data for this compound were obtained via LC-MS/MS, while Glibenclamide Impurity B’s effects were tested in diabetic rat models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.